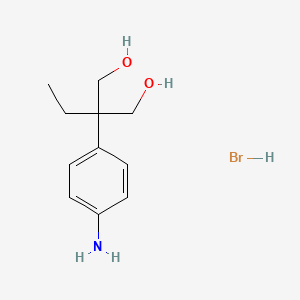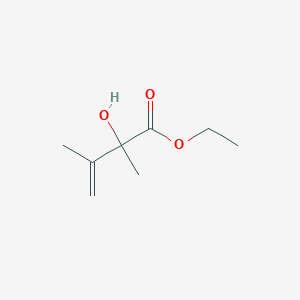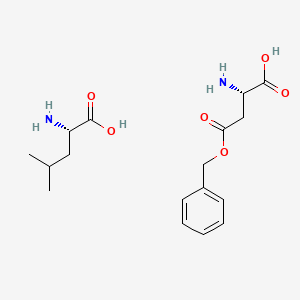
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid is a complex organic molecule with significant importance in various scientific fields This compound consists of two distinct parts: (2S)-2-amino-4-methylpentanoic acid, an amino acid derivative, and (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid, a phenylmethoxy-substituted amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methylpentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 4-methyl-2-pentenoic acid using a chiral rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product with high enantiomeric purity.
For (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid, the synthesis involves the protection of the amino group followed by the introduction of the phenylmethoxy group. This can be achieved through a series of steps including the formation of an oxazolidinone intermediate, followed by alkylation with a phenylmethoxy group, and subsequent deprotection to yield the final product.
Industrial Production Methods
Industrial production of these compounds often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-4-methylpentanoic acid and (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, these compounds are used as building blocks for the synthesis of more complex molecules. They serve as intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology
In biological research, (2S)-2-amino-4-methylpentanoic acid is studied for its role in protein synthesis and metabolic pathways. It is also used in the development of enzyme inhibitors and as a substrate in enzymatic reactions.
Medicine
These compounds have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. They are investigated for their anti-inflammatory, analgesic, and anticancer properties.
Industry
In the industrial sector, these compounds are utilized in the production of polymers, resins, and coatings. Their unique chemical properties make them valuable in material science and engineering applications.
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. For example, (2S)-2-amino-4-methylpentanoic acid can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The phenylmethoxy group in (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid enhances its binding affinity and specificity towards certain targets, modulating biochemical pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-4-methylpentanoic acid: Similar compounds include other amino acids such as leucine and isoleucine, which share structural similarities but differ in their side chains.
(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid: Similar compounds include other phenylmethoxy-substituted amino acids, which vary in the position and nature of the substituent groups.
Uniqueness
The uniqueness of these compounds lies in their specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
35256-03-2 |
|---|---|
Molekularformel |
C17H26N2O6 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H13NO4.C6H13NO2/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8;1-4(2)3-5(7)6(8)9/h1-5,9H,6-7,12H2,(H,14,15);4-5H,3,7H2,1-2H3,(H,8,9)/t9-;5-/m00/s1 |
InChI-Schlüssel |
LKPZLJOMPMXHSZ-LMECJBHSSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




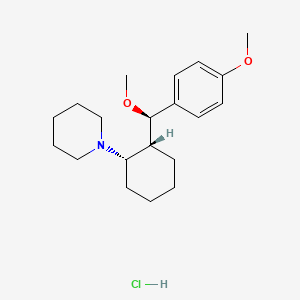
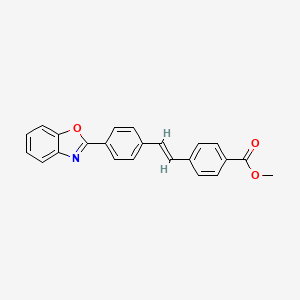

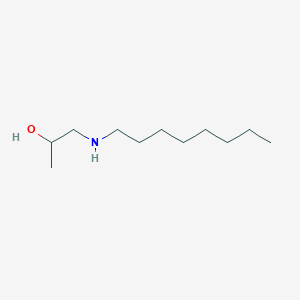


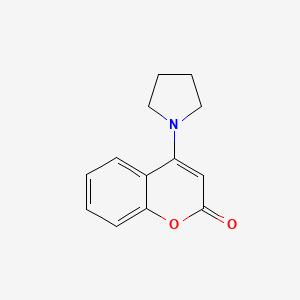
![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
